tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an ethyl linker, and a 3-hydroxyazetidine ring. This compound is structurally characterized by the azetidine moiety, a four-membered saturated heterocycle with a hydroxyl group at the 3-position, which confers unique conformational rigidity and hydrogen-bonding capabilities. The Boc group enhances solubility in organic solvents and protects the amine during synthetic workflows .
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14)6-11-7-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCQVKAORZLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. One common method includes the use of tert-butyl chloroformate and 3-hydroxyazetidine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the azetidine ring.
Substitution: The hydroxy group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute the hydroxy group.
Major Products
Oxidation: Formation of azetidinone derivatives.
Reduction: Formation of dehydroxylated azetidine derivatives.
Substitution: Formation of tosylated azetidine derivatives.
Scientific Research Applications
Tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate is a chemical compound with diverse applications in scientific research, including roles as a building block in synthesizing complex molecules, in studies of enzyme inhibition and protein interactions, and in the production of chemical products and materials. The compound is known for its stability and reactivity, making it useful in various scientific research applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2O3, and it has a molecular weight of approximately 216.28 g/mol . Key characteristics and computed properties include :
- IUPAC Name : tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
- InChI : InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14)6-11-7-10/h11,14H,4-7H2,1-3H3,(H,12,13)
- InChIKey : QSLCQVKAORZLBJ-UHFFFAOYSA-N
- SMILES : CC(C)(C)OC(=O)NCCC1(O)CNC1
- XLogP3-AA : 0.4
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 5
- Topological Polar Surface Area : 70.6 Å
Synthesis
The synthesis of this compound typically involves reacting tert-butyl carbamate with 3-hydroxyazetidine under controlled conditions to ensure high purity and yield.
Scientific Research Applications
- Building Block in Synthesis : It serves as a building block in the synthesis of more complex molecules.
- Enzyme Inhibition and Protein Interactions : The compound is used in biological studies related to enzyme inhibition and protein interactions.
- Production of Chemical Products : It is utilized in producing various chemical products and materials.
Mechanism of Action
The compound interacts with specific molecular targets, binding to enzymes and proteins and altering their activity, which can lead to changes in cellular processes and biochemical pathways.
Case Studies and Research Findings
- Enzyme Inhibition : Derivatives of similar carbamate compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response by binding to the enzyme's active site and reducing the synthesis of pro-inflammatory mediators.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various bacterial strains. The hydroxyazetidine part may help the compound enter bacterial cell walls, increasing its effectiveness.
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activity in in vivo studies, such as carrageenan-induced paw edema models in rats, with inhibition values ranging from 39% to 54%, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis
A comparison with structurally similar compounds provides insights into its unique properties:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | Moderate enzyme inhibition |
| Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamate | Strong antimicrobial properties |
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyazetidine moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₂₀N₂O₃ (free base); C₁₀H₂₁ClN₂O₃ (hydrochloride salt)
- Molecular Weight : 216.28 (free base); 252.74 (hydrochloride salt)
- CAS Number : 2413878-34-7 (hydrochloride salt)
- Structural Features : The 3-hydroxyazetidine ring enables hydrogen-bonding interactions, while the ethyl spacer balances steric effects and flexibility .
Comparison with Similar Compounds
The compound belongs to a broader class of azetidine-containing carbamates, which are pivotal in medicinal chemistry for their pharmacokinetic optimization and target engagement. Below is a systematic comparison with structurally analogous compounds:
Structural Analogues of Azetidine Carbamates
Table 1: Structural and Functional Comparison
Pharmacological and Toxicological Profiles
- Carcinogenicity: Ethyl carbamate derivatives (e.g., ethyl N-hydroxycarbamate) exhibit mutagenicity in Salmonella typhimurium assays (~2–3 revertants/µmol), but tert-butyl carbamates generally show lower toxicity due to steric shielding of the reactive carbamate group .
- Metabolic Stability : The 3-hydroxyazetidine moiety may undergo glucuronidation, whereas methyl-substituted analogues resist phase II metabolism better .
Biological Activity
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate , also known by its CAS number 2413878-34-7, is a carbamate derivative with potential biological activity. This compound is characterized by its unique molecular structure and has been the subject of various studies focusing on its pharmacological properties. The following sections detail its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2413878-34-7 |
| Molecular Formula | C₁₀H₂₁ClN₂O₃ |
| Molecular Weight | 252.74 g/mol |
The compound is soluble in organic solvents and demonstrates stability under standard laboratory conditions. Its structure features a tert-butyl group, which enhances lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, influencing cellular processes such as apoptosis and proliferation.
In Vitro Studies
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies evaluating its impact on Jurkat T cells and A-431 epidermoid carcinoma cells, it demonstrated IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
Table: Cytotoxic Activity of this compound
In Vivo Studies
In vivo evaluations have shown that the compound can effectively inhibit tumor growth in murine models. The mechanism appears to involve modulation of apoptotic pathways and inhibition of angiogenesis .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution properties. Studies involving PET imaging have demonstrated its ability to cross the blood-brain barrier, indicating potential applications in neurological disorders .
Case Studies
- Case Study: Anti-Cancer Activity
- Case Study: Neurological Applications
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | EDCI/HOBt, DCM, RT | 65–75 | |
| Deprotection | 4N HCl/EtOAc, 0°C | >90 | |
| Purification | Silica gel, EtOAc/Hexane | 95% purity |
Advanced: How can researchers optimize the yield of this compound during multi-step synthesis?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining low temperatures (0–5°C) during acid-sensitive deprotection steps to minimize side reactions .
- Catalyst Screening : Testing alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), to improve coupling efficiency .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) for intermediates with poor solubility in DCM .
- In Situ Monitoring : Employing TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the azetidine ring (δ 3.5–4.0 ppm for CH groups) and tert-butyl group (δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 285.18) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm (carbamate C=O) and ~3400 cm (hydroxyl group) .
Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
Discrepancies often arise from solvent effects or transition-state stabilization. Solutions include:
- X-ray Crystallography : Resolving 3D structures to validate bond angles and hydrogen-bonding networks (e.g., triclinic crystal system with α = 95.98°, β = 95.42° ).
- DFT Calculations : Modeling solvent-accessible surfaces to predict regioselectivity in substitution reactions .
- Kinetic Studies : Measuring activation energies to reconcile theoretical vs. observed reaction rates .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
- Atmosphere : Use inert gas (N or Ar) to minimize oxidation of the hydroxylazetidine moiety .
- Light Sensitivity : Protect from UV light using amber glassware .
Advanced: How do hydrogen-bonding interactions influence the compound’s crystallographic behavior?
Methodological Answer:
Hydrogen bonds (e.g., N–H···O=C) dictate packing efficiency and polymorphism:
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P1 | |
| Unit Cell Volume | 1718.32 Å | |
| H-Bond Length | 2.89 Å (O–H···N) |
Basic: What purification methods are most effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals .
Advanced: How can researchers mitigate racemization during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
